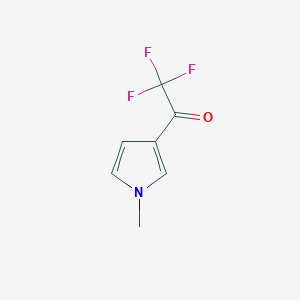

2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

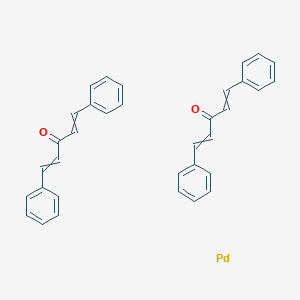

Synthesis Analysis

The synthesis of fluorinated pyrrole derivatives has been explored in recent research. One study presents the synthesis of 1-pentafluorophenyl-1H-pyrrole and investigates its electrophilic substitution reactions, such as formylation and acetylations. The research demonstrates that 2-substituted products can be selectively converted into 3-substituted products in high yield by treatment with trifluoromethanesulfonic acid. This process has led to a general synthesis method for 3-acylpyrroles through the rearrangement of 2-acylpyrroles mediated by trifluoromethanesulfonic acid .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, they do provide insights into related structures. For instance, the crystal structures of co-crystals involving 1,2-bis(pyridin-4-yl)ethane with various alkoxybenzoic acids have been determined. These structures are characterized by O—H⋯N hydrogen bonds, forming linear hydrogen-bonded 2:1 units . This information, while not directly related to the compound , highlights the importance of hydrogen bonding in the structural analysis of similar compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of pyrrolidinium-based salts with new fluorine-containing anions have been explored, revealing that different melting points can be achieved by altering the fluoroalkyl chain length of the anions. One such salt, the pyrrolidinium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate, remains highly fluid even below room temperature . While this does not directly pertain to the physical properties of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, it does indicate that fluorine substitution can significantly affect the physical characteristics of a compound.

Applications De Recherche Scientifique

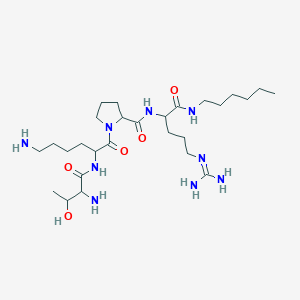

Synthesis and Evaluation in Analgesic Models

The compound 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one has been utilized in the synthesis of novel trifluoromethyl-substituted compounds, which have shown promising results in analgesic applications. For instance, a study involved the synthesis of 2,5-substituted 4-(trifluoromethyl)-spirochromeno[4,3-d]pyrimidines, which were evaluated for their analgesic effects in a mouse pain model. The analgesic evaluation demonstrated significant reduction in capsaicin-induced spontaneous nociception, highlighting the potential of these compounds as new analgesic drugs in the treatment of pathological pain, such as arthritis (Bonacorso et al., 2017).

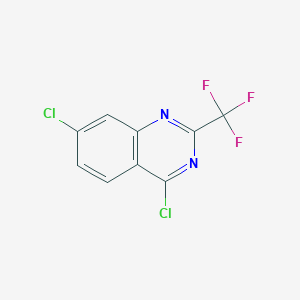

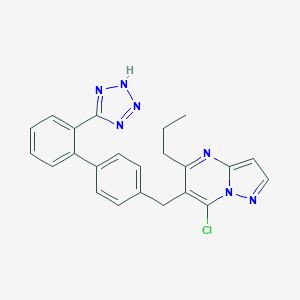

Development of Angiotensin II Receptor Antagonists

Research has also explored the development of angiotensin II receptor antagonists using 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one. A series of N-phenyl-1H-pyrrole derivatives, which act as angiotensin II receptor antagonists, were investigated. These compounds have shown potential in modulating blood pressure, which could have significant implications for the treatment of hypertension (Bovy et al., 1993).

Investigation of Metabolic Pathways

Studies have also been conducted to understand the metabolism of related trifluoro compounds, which can provide insights into the metabolic pathways and potential toxicological profiles of substances like 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one. For example, the metabolism of 1,1-dichloro-2,2,2-trifluoroethane in rats was studied to identify major metabolites and their excretion patterns, contributing to a deeper understanding of the biotransformation processes of trifluoro compounds in biological systems (Urban & Dekant, 1994).

Synthesis of Antinociceptive Compounds

Further research into trifluoromethyl-substituted compounds has led to the synthesis and evaluation of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines for their antinociceptive activity. These compounds, derived from reactions involving 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, showed significant analgesic effects in mice models, suggesting their potential as prototypes for new analgesic drugs (Bonacorso et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOAKDAUOWGUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)

![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)